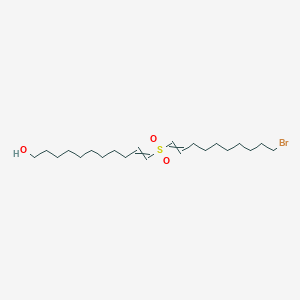
11-(10-Bromodec-1-ene-1-sulfonyl)undec-10-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(10-Bromodec-1-ene-1-sulfonyl)undec-10-EN-1-OL is an organic compound with a complex structure that includes both bromine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(10-Bromodec-1-ene-1-sulfonyl)undec-10-EN-1-OL typically involves multiple steps. One common method starts with the reaction of 10-bromodec-1-ene with a sulfonyl chloride in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with undec-10-en-1-ol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
11-(10-Bromodec-1-ene-1-sulfonyl)undec-10-EN-1-OL can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-(10-Bromodec-1-ene-1-sulfonyl)undec-10-EN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(10-Bromodec-1-ene-1-sulfonyl)undec-10-EN-1-OL is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the bromine and sulfonyl groups suggests potential reactivity with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
10-Bromodec-1-ene: A simpler compound with a similar bromine functional group.
10-Undecen-1-ol: Contains a similar hydroxyl group but lacks the sulfonyl group.
10-Bromodecane: Similar structure but lacks the double bond and sulfonyl group.
Properties
CAS No. |
917837-08-2 |
|---|---|
Molecular Formula |
C21H39BrO3S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
11-(10-bromodec-1-enylsulfonyl)undec-10-en-1-ol |
InChI |
InChI=1S/C21H39BrO3S/c22-18-14-10-6-2-5-9-13-17-21-26(24,25)20-16-12-8-4-1-3-7-11-15-19-23/h16-17,20-21,23H,1-15,18-19H2 |
InChI Key |
SXHGAXNVQUQLRF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC=CS(=O)(=O)C=CCCCCCCCCBr)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


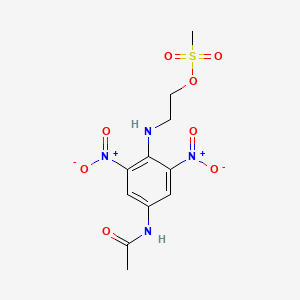
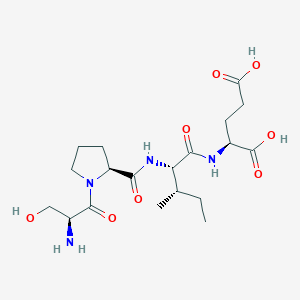
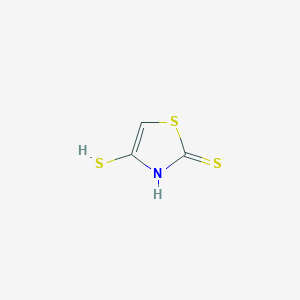
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
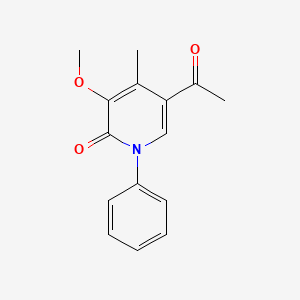
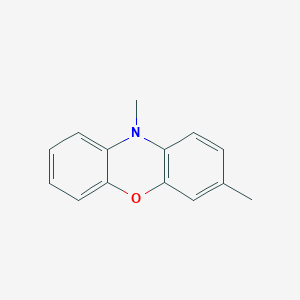
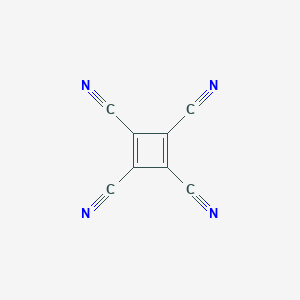
![3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)](/img/structure/B14196284.png)
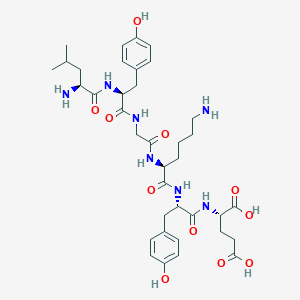
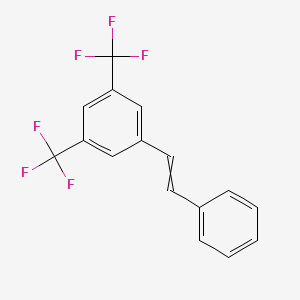
![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
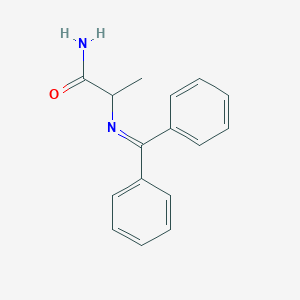
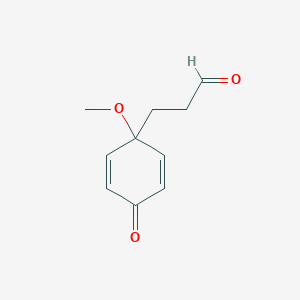
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
